

Comparative Crystallographic Analysis of 2-Bromo-4-(N-morpholino)-benzaldehyde Derivatives

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Compound of Interest

Compound Name: 2-bromo-4-(*n*-morpholino)-benzaldehyde

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This guide presents a comparative analysis of the crystallographic data for derivatives structurally related to **2-bromo-4-(N-morpholino)-benzaldehyde**. While, to date, no publicly accessible single-crystal X-ray diffraction data for **2-bromo-4-(N-morpholino)-benzaldehyde** itself has been identified, this document provides a valuable comparison with structurally similar bromo-benzaldehyde derivatives for which crystallographic data is available. Understanding the solid-state architecture of these analogues offers insights into the potential molecular conformations, intermolecular interactions, and crystal packing that **2-bromo-4-(N-morpholino)-benzaldehyde** might adopt.

The following sections detail the crystallographic parameters of selected alternative compounds, provide a generalized experimental protocol for their synthesis and analysis, and visualize key experimental and logical workflows.

Comparative Crystallographic Data

The solid-state structures of molecules are dictated by a delicate balance of intermolecular forces, which in turn influences their physicochemical properties. The table below summarizes key crystallographic data for several bromo-benzaldehyde derivatives, providing a quantitative basis for structural comparison.

Parameter	2-Bromo-4-methylbenzaldehyde	5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone[1]	4-Bromo-N-(4-hydroxybenzylidene)aniline[2]	5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone[3]
Chemical Formula	C ₈ H ₇ BrO	C ₁₀ H ₁₂ BrN ₃ OS	C ₁₃ H ₁₀ BrNO	C ₈ H ₈ BrN ₃ OS
Molecular Weight (g/mol)	199.04	302.20	276.13	274.14
Crystal System	Not specified in abstract	Monoclinic	Orthorhombic	Orthorhombic
Space Group	Not specified in abstract	C2/c	P2 ₁ 2 ₁ 2 ₁	P2 ₁ 2 ₁ 2 ₁
a (Å)	Not specified in abstract	22.040 (4)	21.9588 (10)	4.4564 (2)
b (Å)	Not specified in abstract	11.844 (2)	11.0866 (5)	8.3515 (3)
c (Å)	Not specified in abstract	9.5102 (19)	9.3132 (4)	27.7153 (14)
α (°)	Not specified in abstract	90	90	90
β (°)	Not specified in abstract	101.69 (3)	90	90
γ (°)	Not specified in abstract	90	90	90
Volume (Å ³)	Not specified in abstract	2431.1 (8)	2267.28 (17)	1031.50 (8)
Z	Not specified in abstract	8	8	4

Temperature (K)	Not specified in abstract	123	293	296
Radiation	Not specified in abstract	Mo K α	Mo K α	Mo K α
Key Interactions		Intramolecular O-H...N hydrogen Offset face-to-face and edge-to-face π -stacking.[4]	Intermolecular O-H...N hydrogen bonds forming supramolecular dimers.[1]	Intramolecular N—H...N and O—H...N hydrogen bonds; intermolecular N—H...S hydrogen bonds forming dimers.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of crystallographic studies. Below are generalized protocols for the synthesis of bromo-benzaldehyde derivatives and their subsequent analysis by single-crystal X-ray diffraction, based on common practices for these classes of compounds.

General Synthesis of Benzaldehyde Derivatives (e.g., Schiff Bases)

- **Dissolution:** The substituted benzaldehyde (1 equivalent) is dissolved in a suitable solvent, typically ethanol or methanol.
- **Addition of Amine:** The corresponding primary amine (1 equivalent) is added to the solution. For thiosemicarbazone derivatives, thiosemicarbazide or a substituted thiosemicarbazide is used.
- **Reaction:** The mixture is refluxed for a period of 2-6 hours to facilitate the condensation reaction.[5] A catalytic amount of acid may be added to promote the reaction.
- **Isolation:** Upon cooling, the solid product precipitates out of the solution. The precipitate is collected by filtration.

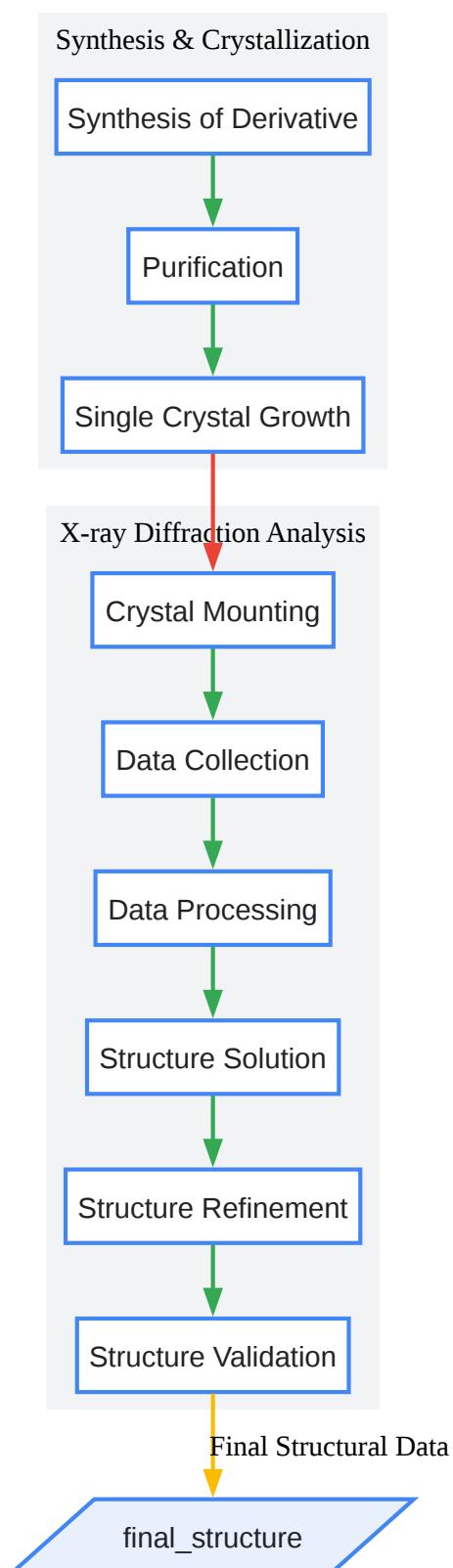
- Purification: The crude product is washed with a cold solvent to remove unreacted starting materials and impurities.
- Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent from a saturated solution of the purified compound.

Single-Crystal X-ray Diffraction Analysis

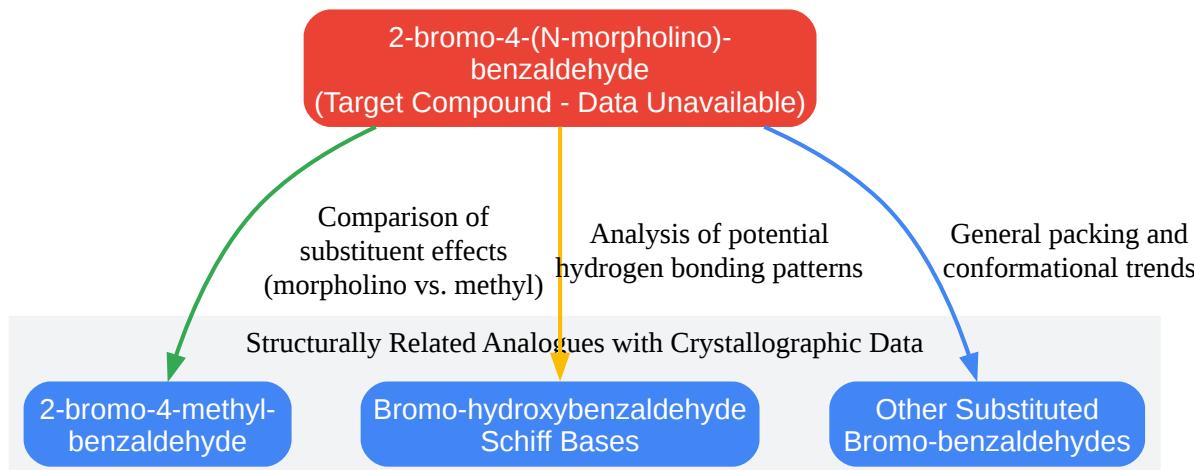
- Crystal Mounting: A high-quality single crystal of the synthesized compound is carefully selected and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a diffractometer and cooled to a specific temperature (e.g., 123 K or 293 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays (commonly Mo K α radiation).[1][2]
- Data Processing: The collected raw diffraction intensities are processed. This includes integration of the reflection intensities and applying corrections for factors such as Lorentz-polarization and absorption.
- Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecular structure.
- Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
- Validation: The final refined crystal structure is validated using crystallographic software to check for geometric consistency and to ensure the quality of the final model.

Visualizations

To further elucidate the processes and relationships discussed, the following diagrams are provided.

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Caption: Experimental workflow from synthesis to crystallographic data analysis.



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